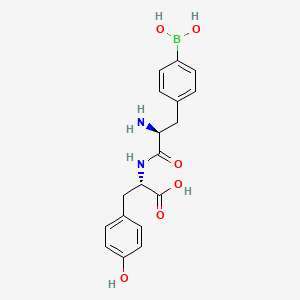
4-Borono-L-phenylalanyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Borono-L-phenylalanyl-L-tyrosine is a compound of significant interest in the field of medicinal chemistry. It is a derivative of phenylalanine and tyrosine, two essential amino acids, with a boronic acid group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-L-phenylalanyl-L-tyrosine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of phenylalanine and tyrosine are protected using suitable protecting groups to prevent unwanted reactions.
Boronation: The phenyl ring of phenylalanine is subjected to a boronation reaction using boronic acid or boronate esters under palladium-catalyzed conditions.
Coupling Reaction: The boronated phenylalanine is then coupled with protected tyrosine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Borono-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
4-Borono-L-phenylalanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in cellular uptake and metabolism.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 4-Borono-L-phenylalanyl-L-tyrosine in BNCT involves the following steps:
Selective Uptake: The compound is selectively taken up by cancer cells due to their increased metabolic activity.
Neutron Capture: Upon exposure to thermal neutrons, the boron-10 isotope in the compound captures a neutron and undergoes a nuclear reaction.
Ionizing Radiation: The nuclear reaction produces high-energy alpha particles and lithium nuclei, which cause localized damage to the cancer cells, leading to their destruction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Borono-L-phenylalanine: A similar compound with a boronic acid group attached to phenylalanine.
4-Borono-D-phenylalanyl-L-tyrosine: A stereoisomer with the boronic acid group on D-phenylalanine.
Uniqueness
4-Borono-L-phenylalanyl-L-tyrosine is unique due to its dual amino acid structure, which enhances its cellular uptake and specificity for cancer cells. This dual structure also allows for more versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
233772-90-2 |
|---|---|
Formule moléculaire |
C18H21BN2O6 |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-boronophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H21BN2O6/c20-15(9-11-1-5-13(6-2-11)19(26)27)17(23)21-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,22,26-27H,9-10,20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |
Clé InChI |
CEMIRTBRXOFMGZ-HOTGVXAUSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
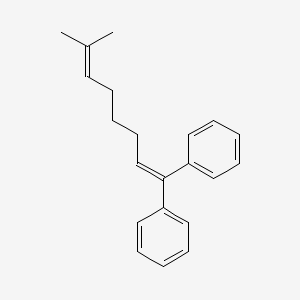
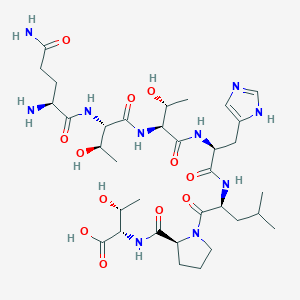
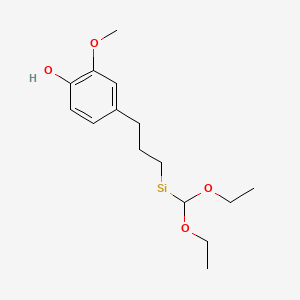
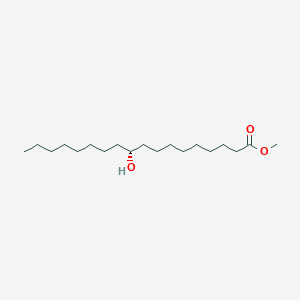
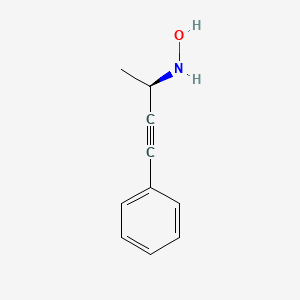
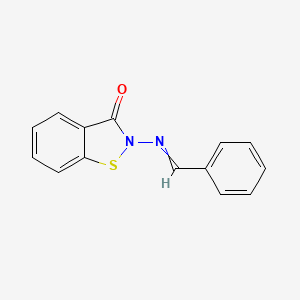
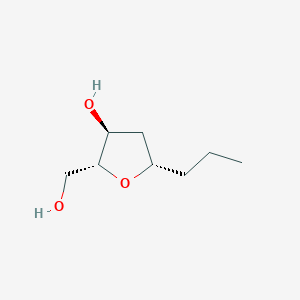
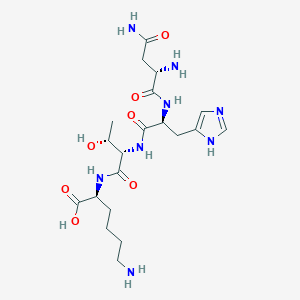
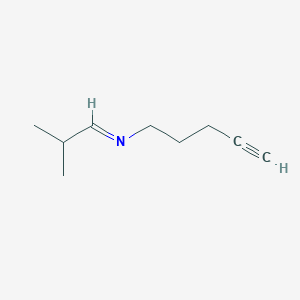
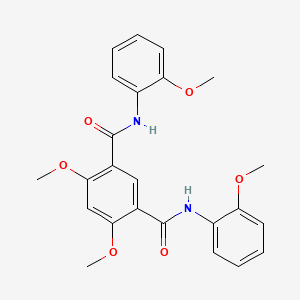
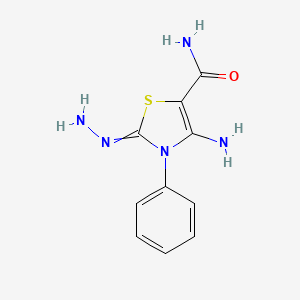
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
